molecular formula C6H10O5 B1619373 6-Deoxy-L-galactonolactone CAS No. 24286-28-0

6-Deoxy-L-galactonolactone

Cat. No. B1619373
CAS RN: 24286-28-0
M. Wt: 162.14 g/mol
InChI Key: VASLEPDZAKCNJX-UHFFFAOYSA-N
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Description

L-fucono-1,4-lactone, also known as 6-Deoxy-L-galactonic acid γ-lactone or L-Fuconic acid γ-lactone, is a bioactive compound extensively utilized in the biomedical sector . It has an empirical formula of C6H10O5 and a molecular weight of 162.14 . It is a metabolite in the fructose and mannose metabolism .


Synthesis Analysis

The synthesis of L-fucono-1,4-lactone involves a member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans . This enzyme hydrolyzes a series of sugar lactones, including L-fucono-1,4-lactone .


Molecular Structure Analysis

The molecular structure of L-fucono-1,4-lactone is represented by the SMILES string: OC@HC)O1)C@HC1=O . The InChI key for L-fucono-1,4-lactone is VASLEPDZAKCNJX-MEFNJWCVSA-N .


Chemical Reactions Analysis

The highest activity for L-fucono-1,4-lactone was shown with a k (cat) value of 140 s (-1) and a k (cat)/K (m) value of 1.0 × 10 (5) M (-1) s (-1) at pH 8.3 . The enzymatic product of an adjacent L-fucose dehydrogenase, BmulJ_04919, was shown to be L-fucono-1,5-lactone via nuclear magnetic resonance spectroscopy .


Physical And Chemical Properties Analysis

L-fucono-1,4-lactone is a powder with an optical activity of [α]/D +78±3°, c = 2 in H2O . It is suitable for H-NMR and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Enzymatic Hydrolysis and Structure

L-fucono-1,4-lactone has been studied for its role in enzymatic hydrolysis. A specific enzyme from the amidohydrolase superfamily, identified in Burkholderia multivorans, demonstrates high activity towards L-fucono-1,4-lactone, among other sugar lactones. This enzyme, BmulJ_04915, does not require divalent cations for catalytic activity and is unique in its ability to catalyze the hydrolysis of L-fucono-1,4-lactone (Hobbs et al., 2013).

Isolation and Characterization from Rabbit Liver

L-fucose dehydrogenase, an enzyme that processes L-fucose into L-fucono-lactone and L-fuconic acid, has been isolated and characterized from rabbit liver. This study provides insights into the enzyme's optimal pH, isoelectric point, and substrate specificity, which includes L-fucose and D-arabinose (Endo & Hiyama, 1979).

Synthesis and Potential Inhibition

Research has been conducted on the synthesis of derivatives from L-fucono-1,5-lactone, a closely related compound to L-fucono-1,4-lactone, for potential inhibition applications in biological processes. This includes the design and synthesis of trisubstrate analogues for specific enzymes (Heskamp et al., 1995).

Metabolic Pathways

The metabolism of L-fucose in organisms has been explored, with L-fucono-1,4-lactone being a significant intermediate in these pathways. Studies have detailed the oxidation of sugars to lactones, highlighting the role of L-fucono-1,4-lactone in metabolic processes (Dahms & Anderson, 1972).

Mechanism of Action

L-fucono-1,4-lactone is involved in human–gut microbiome interactions . It is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime . Gut microorganisms metabolize L-fucono-1,4-lactone and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules .

Future Directions

L-fucono-1,4-lactone holds immense potential for addressing diverse ailments associated with oxidative stress and inflammation . Recent studies have revealed that the carbon flux in L-fucono-1,4-lactone metabolism by gut microorganisms is distinct from that in other sugar metabolisms because of cofactor imbalance and low efficiencies in energy synthesis of L-fucono-1,4-lactone metabolism . The large amounts of short-chain fatty acids produced during microbial L-fucono-1,4-lactone metabolism are used by epithelial cells to recover most of the energy used up during L-fucono-1,4-lactone synthesis . This provides insight into the role of fucosylated HMOs in influencing host- and microbe-microbe interactions within the infant gut microbiome .

properties

IUPAC Name

3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLEPDZAKCNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(=O)O1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20031-16-7, 24286-28-0
Record name NSC51238
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-deoxy-L-galactonolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxy-L-galactonolactone
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6-Deoxy-L-galactonolactone
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6-Deoxy-L-galactonolactone
Reactant of Route 4
6-Deoxy-L-galactonolactone
Reactant of Route 5
6-Deoxy-L-galactonolactone
Reactant of Route 6
6-Deoxy-L-galactonolactone

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